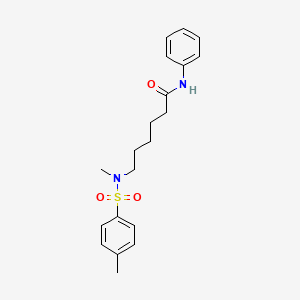![molecular formula C22H23NO3 B6525904 N-[2-(4-ethoxyphenoxy)ethyl]-2-(naphthalen-1-yl)acetamide CAS No. 1013722-67-2](/img/structure/B6525904.png)
N-[2-(4-ethoxyphenoxy)ethyl]-2-(naphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-ethoxyphenoxy)ethyl]-2-(naphthalen-1-yl)acetamide, commonly known as EPNA, is a synthetic compound with promising potential for scientific research applications. It is a derivative of the widely used drug naproxen, and has been studied for its potential to reduce inflammation and pain. EPNA has been found to be effective in a variety of laboratory experiments in vitro and in vivo, and is currently being explored for its potential applications in treating a range of diseases and conditions.
科学研究应用
EPNA has been studied for its potential applications in scientific research. It has been found to be effective in a variety of laboratory experiments, both in vitro and in vivo. It has been used to study the effects of inflammation and pain, as well as to investigate the mechanisms of action of other drugs. EPNA has also been studied for its potential applications in treating a range of diseases and conditions, including cancer, diabetes, and cardiovascular disease.
作用机制
EPNA is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which play an important role in inflammation and pain. It is thought to bind to the active site of the COX enzymes, preventing them from producing prostaglandins, which are molecules that are involved in inflammation and pain. By blocking the production of prostaglandins, EPNA can reduce inflammation and pain.
Biochemical and Physiological Effects
EPNA has been found to have a range of biochemical and physiological effects. In laboratory experiments, it has been found to reduce inflammation and pain, as well as to reduce the production of other molecules involved in inflammation, such as leukotrienes and cytokines. It has also been found to have antioxidant effects, and to reduce the production of reactive oxygen species.
实验室实验的优点和局限性
EPNA has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and has been found to be effective in a variety of laboratory experiments. However, it is important to note that EPNA is not approved for clinical use, and its effects in humans have not been studied. As such, it is important to use caution when using EPNA in laboratory experiments.
未来方向
EPNA has a range of potential future applications. It could be used to study the effects of inflammation and pain in humans, as well as to investigate the mechanisms of action of other drugs. It could also be explored for its potential applications in treating a range of diseases and conditions, including cancer, diabetes, and cardiovascular disease. Additionally, further research could be conducted to optimize the synthesis method for greater efficiency and cost-effectiveness.
合成方法
EPNA is synthesized through a multi-step process, beginning with the reaction of 4-ethoxyphenol and ethylchloroformate to form 4-ethoxyphenoxyethylchloride. This intermediate is then reacted with naproxen to form EPNA. This synthesis method has been optimized for efficiency and cost, and has been found to produce high-quality EPNA.
属性
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-2-25-19-10-12-20(13-11-19)26-15-14-23-22(24)16-18-8-5-7-17-6-3-4-9-21(17)18/h3-13H,2,14-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYUJBYKHVRFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea](/img/structure/B6525821.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(3-hydroxypropyl)urea](/img/structure/B6525826.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea](/img/structure/B6525827.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(2-methoxyethyl)urea](/img/structure/B6525830.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(3-hydroxypropyl)urea](/img/structure/B6525833.png)
![1-{[(9H-fluoren-9-ylidene)amino]oxy}-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B6525848.png)
![N-{4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B6525849.png)

![2-({4-ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6525882.png)
![3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6525885.png)
![N-(2,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6525896.png)
![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6525907.png)
![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6525910.png)
![4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6525917.png)